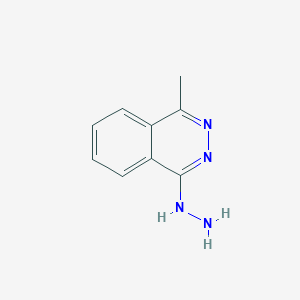

4-Methyl-1-hydrazinophthalazine

描述

4-Methyl-1-hydrazinophthalazine (CID 3047908) is a heterocyclic compound with the molecular formula C₉H₁₀N₄ and the IUPAC name (4-methylphthalazin-1-yl)hydrazine. Its structure features a phthalazine core (a fused benzene-pyridazine ring) substituted with a hydrazine (-NH-NH₂) group at position 1 and a methyl (-CH₃) group at position 4 . Key identifiers include:

- SMILES:

CC1=NN=C(C2=CC=CC=C12)NN - InChIKey:

XAJLIPKOOUAUFK-UHFFFAOYSA-N

属性

IUPAC Name |

(4-methylphthalazin-1-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6/h2-5H,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJLIPKOOUAUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

This method adapts protocols from phenylhydrazine synthesis, as demonstrated in Patent CN107814748A. While originally designed for 4-methylphenylhydrazine hydrochloride, the methodology is transferable to phthalazine systems with modifications:

-

Diazotization :

-

Reduction :

Table 2: Optimization of Diazotization-Reduction Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C (diazotization), 15–20°C (reduction) | Prevents side reactions |

| HCl Concentration | 35–37% | Ensures protonation |

| Zn:Pthalazine molar ratio | 2:1 | Completes reduction |

Hydrazine Substitution on Halogenated Phthalazines

Nucleophilic Aromatic Substitution

A second route involves displacing halogen atoms in 1-chloro-4-methylphthalazine with hydrazine:

-

Substitution Reaction :

-

Acidification :

Equation 1 :

Challenges and Mitigations

-

Low reactivity of chloroarenes : Enhanced by using polar aprotic solvents (e.g., DMF) or microwave-assisted synthesis.

-

Byproduct formation : Controlled via stoichiometric excess of hydrazine (3–5 equiv).

Purification and Characterization

Isolation Techniques

Analytical Data

Industrial-Scale Considerations

Cost Analysis

Table 3: Cost Drivers in Large-Scale Production

| Component | Cost Contribution (%) | Optimization Strategy |

|---|---|---|

| Hydrazine hydrate | 40 | Recycling unreacted hydrazine |

| Zinc powder | 25 | Replace with catalytic H₂ |

| Solvents | 20 | Implement distillation recovery |

化学反应分析

Types of Reactions

(4-Methylphthalazin-1-yl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phthalazines, depending on the specific reaction conditions and reagents used.

科学研究应用

Scientific Research Applications

The compound has been extensively studied for its potential applications in several scientific domains:

1. Medicinal Chemistry

- Antihypertensive Agents : 4-Methyl-1-hydrazinophthalazine functions as a smooth muscle relaxant, primarily targeting vascular smooth muscle. It acts similarly to other vasodilators by inhibiting cyclic adenosine monophosphate phosphodiesterase, which leads to reduced blood pressure and improved hemodynamics in hypertensive patients .

- Antitumor Activity : Research indicates that derivatives of this compound exhibit notable antitumor properties, making it a candidate for further investigation in cancer therapies.

- Biochemical Pathways : The compound influences various biochemical pathways, including calcium transport in vascular smooth muscle, which is critical for its pharmacological effects.

2. Organic Synthesis

- Building Blocks for Heterocyclic Compounds : It serves as an essential building block in the synthesis of more complex heterocyclic compounds due to the presence of the hydrazine linkage.

- Reactivity in Chemical Reactions : this compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions are fundamental for generating derivatives with tailored biological activities.

3. Agricultural Applications

- Insecticidal and Nematicidal Activities : Some derivatives of this compound have been evaluated for their potential use in agriculture, particularly for controlling pests and nematodes.

Case Study 1: Antihypertensive Effects

A study investigated the antihypertensive effects of this compound in animal models. The results demonstrated significant vasodilation and reduced peripheral vascular resistance when administered at varying doses. The compound's efficacy was comparable to established antihypertensive medications like hydralazine, highlighting its potential as a therapeutic agent in managing hypertension .

Case Study 2: Antitumor Activity

Research on the antitumor activity of derivatives of this compound revealed promising results against specific cancer cell lines. The mechanisms involved include induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways. These findings suggest that further development could lead to novel anticancer therapies based on this compound.

作用机制

The mechanism of action of (4-Methylphthalazin-1-yl)hydrazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms, thereby exhibiting antimicrobial properties . In medicinal applications, it may act on vascular smooth muscle cells to induce vasodilation, similar to other hydrazine derivatives .

相似化合物的比较

Data Table: Key Attributes of Selected Compounds

生物活性

4-Methyl-1-hydrazinophthalazine is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the phthalazine family, characterized by a hydrazine functional group linked to a phthalazine moiety. Its molecular formula is CHN, and it is known for its reactivity and diverse biological applications.

The primary mechanism of action for this compound involves:

- Smooth Muscle Relaxation : The compound acts as a direct-acting smooth muscle relaxant, primarily targeting arterial beds. This effect is mediated through the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase, which enhances vasodilation.

- Calcium Transport Interference : It interferes with calcium transport in vascular smooth muscle, contributing to its antihypertensive effects.

Antihypertensive Activity

This compound has been extensively studied for its role in treating hypertension and congestive heart failure. It produces arteriolar vasodilation, which helps lower blood pressure.

Antitumor and Antimicrobial Activities

Research indicates potential anticancer properties, with derivatives showing activity against various cancer cell lines. Additionally, some studies suggest antimicrobial effects, although these require further investigation .

Case Studies and Clinical Trials

- Hypertension Treatment : In clinical settings, this compound demonstrated significant improvements in hemodynamics among patients with increased peripheral vascular resistance.

- Anticancer Studies : In vitro studies have shown that derivatives of this compound exhibit IC values ranging from 4 to 17 μM against various cancer cell lines, indicating promising antitumor activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Hydrazinophthalazine | Basic phthalazine structure | Known for antihypertensive properties |

| Hydralazine | Similar hydrazine structure | Widely used antihypertensive drug |

| 4-Benzyl-1-hydrazinophthalazine | Benzyl substitution on nitrogen | Exhibits enhanced biological activity |

| Ecarazine | Ethoxycarbonyl group attached | Potent phosphodiesterase inhibitor |

The methyl substitution at the fourth position in this compound enhances its pharmacological properties compared to its analogs.

Safety and Toxicology

While the compound exhibits beneficial biological activities, caution is warranted due to potential allergic reactions or sensitivities observed in animal models. Interaction studies suggest that it may have cross-reactivity with other hydrazines and phthalazines.

Future Directions

Research into this compound should focus on:

- Exploring Additional Therapeutic Applications : Further studies could uncover new uses in treating conditions beyond hypertension.

- Understanding Metabolic Pathways : Investigating the metabolic pathways could provide insights into optimizing its efficacy and safety profiles.

- Developing Derivatives : Synthesizing new derivatives may enhance its biological activity while reducing side effects.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-1-hydrazinophthalazine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate can react with substituted phthalazines under reflux in ethanol, followed by acidification to isolate the hydrochloride salt. Key factors include reaction time (6–8 hours), temperature (reflux at ~78°C), and stoichiometric ratios. Post-synthesis purification via recrystallization (ethanol/water mixtures) improves purity .

- Data Consideration : Monitor yield variations using HPLC or NMR to assess intermediates and byproducts. Adjust pH during workup to optimize salt formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of techniques:

- Spectroscopy : -NMR and -NMR to confirm hydrazine and methyl group positions.

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity (>95%).

- Elemental Analysis : Verify molecular formula (e.g., CHN·HCl) .

- Validation : Cross-reference with published spectral databases (e.g., PubChem) and replicate analyses to ensure consistency .

Q. What environmental factors affect the stability of this compound during storage?

- Methodology : Conduct accelerated stability studies under varying conditions:

- Temperature : Store at 4°C (short-term) vs. -20°C (long-term).

- pH : Test solubility and degradation in buffers (pH 3–9).

- Light Sensitivity : Use amber vials to prevent photodegradation .

- Data Analysis : Track decomposition via TLC or mass spectrometry. Hydrazine derivatives are prone to oxidation; antioxidants like BHT (0.01% w/v) may enhance stability .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Apply density functional theory (DFT) to calculate electron density maps and identify reactive sites (e.g., hydrazine NH group). Compare activation energies for different leaving groups (e.g., Cl vs. Br) .

- Validation : Correlate computational predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Systematic Review : Meta-analyze literature to identify outliers (e.g., conflicting IC values).

- Experimental Replication : Standardize assays (e.g., enzyme inhibition protocols, cell lines) to minimize variability .

- Case Study : If one study reports antitumor activity while another does not, test under identical conditions (e.g., MTT assay in HepG2 cells, 48-hour exposure) and control for metabolite interference .

Q. How can structure-activity relationship (SAR) studies optimize the hydrazine moiety for enhanced pharmacokinetics?

- Methodology :

- Analog Synthesis : Introduce substituents (e.g., electron-withdrawing groups on the phthalazine ring) and assess solubility (logP) and permeability (Caco-2 assays).

- In Silico ADMET : Predict bioavailability using tools like SwissADME .

- Data Application : Methyl groups improve metabolic stability but may reduce solubility; balance via PEGylation or prodrug strategies .

Methodological Notes

- Contradiction Handling : When experimental results conflict (e.g., reaction yields), document variables (solvent purity, catalyst batch) and use design of experiments (DoE) to isolate factors .

- Safety Protocols : Follow MedChemExpress guidelines for handling hydrazine derivatives (e.g., PPE, fume hoods) due to potential mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。